

A Technical Guide to Methyl 5-iodo-2-methylbenzoate (CAS: 103440-54-6)

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Compound of Interest

Compound Name: Methyl 5-iodo-2-methylbenzoate

Cat. No.: B026446

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-iodo-2-methylbenzoate is a halogenated aromatic ester that serves as a pivotal intermediate in advanced organic synthesis. Its structural features—a reactive iodine atom, a methyl group, and a methyl ester on a benzene core—make it a versatile building block, particularly in the pharmaceutical industry. The carbon-iodine bond is especially amenable to forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical data, and its critical applications in research and development.

Chemical Identity and Properties

Methyl 5-iodo-2-methylbenzoate is identified by the CAS number 103440-54-6. It is a derivative of benzoic acid and is instrumental as a precursor in the synthesis of more complex molecules.

1.1 Compound Identification

All quantitative data for compound identification are summarized in the table below for clarity and quick reference.

Identifier	Value	Reference
IUPAC Name	methyl 5-iodo-2-methylbenzoate	[1]
CAS Number	103440-54-6	[1] [2]
Molecular Formula	C ₉ H ₉ IO ₂	[1]
Molecular Weight	276.07 g/mol	[1]
Canonical SMILES	CC1=C(C=C(C=C1)I)C(=O)OC	[1]
InChI Key	BXVIKPGEGLGLOLU- UHFFFAOYSA-N	[1]
Synonyms	Benzoic acid, 5-iodo-2-methyl-, methyl ester; Methyl 2-methyl- 5-iodobenzoate	[1]

1.2 Physicochemical and Safety Data

The physical properties and hazard information for **Methyl 5-iodo-2-methylbenzoate** are crucial for safe handling and experimental design.

Property	Value	Reference
Appearance	Off-white to light yellow powder	[3]
Monoisotopic Mass	275.96473 Da	[1]
Topological Polar Surface Area	26.3 Å ²	[1]
Storage Temperature	2-8°C, Keep in dark place, Inert atmosphere	[2]
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]

Synthesis and Manufacturing

The synthesis of **Methyl 5-iodo-2-methylbenzoate** is typically achieved via a two-step process: the regioselective iodination of 2-methylbenzoic acid followed by the esterification of the resulting carboxylic acid.

Logical Workflow for Synthesis

Caption: General two-step synthesis pathway for **Methyl 5-iodo-2-methylbenzoate**.

2.1 Experimental Protocols

Step 1: Synthesis of 5-Iodo-2-methylbenzoic Acid

This protocol is adapted from a patented industrial process for the regioselective iodination of 2-methylbenzoic acid.[\[4\]](#)[\[5\]](#)

- Materials and Equipment:
 - 200-mL three-neck flask with a reflux condenser
 - 2-Methylbenzoic acid (o-tolueic acid)
 - Acetic acid
 - Acetic anhydride
 - Iodine (I₂)
 - Iodic acid (HIO₃) solution (70% aqueous) or Potassium persulfate (K₂S₂O₈)[\[6\]](#)
 - H-β-form zeolite (catalyst)[\[4\]](#)
 - Magnetic stirrer and heating mantle
- Procedure:
 - To the three-neck flask, add acetic acid (76.5 g), acetic anhydride (23.5 g), 2-methylbenzoic acid (20.0 g), iodine (14.4 g), 70% aqueous iodic acid solution (8.6 g), and

H- β -form zeolite (4.6 g).[4]

- Heat the mixture to reflux (approx. 122°C) with stirring.[4]
- Maintain the reaction at reflux for four hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the zeolite catalyst by filtration.
- Further cool the filtrate to induce crystallization of the product.
- Collect the precipitated crystals by filtration and dry under vacuum to yield 5-iodo-2-methylbenzoic acid. The precursor has a melting point of 176-179°C.[6][7]

Step 2: Esterification to **Methyl 5-iodo-2-methylbenzoate**

This is a standard Fischer esterification protocol.

- Materials and Equipment:

- Round-bottom flask with reflux condenser
- 5-Iodo-2-methylbenzoic acid (from Step 1)
- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4 , catalytic amount)
- Sodium bicarbonate ($NaHCO_3$) solution
- Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$)
- Rotary evaporator

- Procedure:

- Dissolve 5-iodo-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol in the round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 5-iodo-2-methylbenzoate**.
- Purify the product by column chromatography on silica gel if necessary.

Applications in Drug Development and Research

The primary value of **Methyl 5-iodo-2-methylbenzoate** lies in the reactivity of its carbon-iodine bond, which is significantly more reactive than corresponding C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.

3.1 Role in Palladium-Catalyzed Cross-Coupling

Aryl iodides are premier substrates for reactions like the Suzuki-Miyaura coupling, which forms C-C bonds between an aryl halide and an organoboron compound. This reaction is fundamental in synthesizing biaryl structures, a common motif in many active pharmaceutical ingredients (APIs).^[8]

Caption: Use of **Methyl 5-iodo-2-methylbenzoate** in a Suzuki-Miyaura cross-coupling reaction.

The ability to selectively functionalize the iodo position makes this compound a valuable intermediate for building complex molecular scaffolds in a controlled, stepwise manner.^[9] This

is particularly useful in creating libraries of compounds for drug screening.

Analytical and Spectroscopic Data

While experimental spectra for **Methyl 5-iodo-2-methylbenzoate** are not widely published, the following tables provide predicted data and expected values based on its structure and data from analogous compounds.

4.1 Mass Spectrometry

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are essential for its identification in mass spectrometry analysis.[\[10\]](#)

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	276.97200
$[\text{M}+\text{Na}]^+$	298.95394
$[\text{M}-\text{H}]^-$	274.95744
$[\text{M}]^+$	275.96417

4.2 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic
2950-2850	C-H Stretch	Methyl (CH ₃)
~1720	C=O Stretch	Ester (Carbonyl)
1600-1450	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Ester
~550	C-I Stretch	Aryl Iodide

Note: Values are approximate and based on typical ranges for these functional groups. The region from $\sim 3040\text{ cm}^{-1}$ and below is characteristic of methyl vibrations, while absorptions above this are typically from aromatic C-H vibrations.[11]

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

No direct experimental NMR data was found in the search results. The following are predicted chemical shifts (δ) in ppm relative to TMS, based on the analysis of similar structures like methyl benzoate and other substituted aromatics.[12][13][14][15][16]

^1H NMR (Predicted)

Proton	Multiplicity	Approx. Chemical Shift (ppm)
Ar-H (ortho to $-\text{COOCH}_3$)	Doublet	~7.1
Ar-H (ortho to -I)	Doublet of Doublets	~7.7
Ar-H (meta to both)	Doublet	~8.1
$-\text{COOCH}_3$	Singlet	~3.9

$|\text{Ar-CH}_3|$ Singlet | ~2.5 |

^{13}C NMR (Predicted) | Carbon | Approx. Chemical Shift (ppm) | | :--- | :--- | :--- | | C=O (Ester) | ~166 | | Ar-C (substituted with $-\text{CH}_3$) | ~140 | | Ar-C (substituted with $-\text{COOCH}_3$) | ~131 | | Ar-CH (ortho to -I) | ~142 | | Ar-CH (ortho to $-\text{COOCH}_3$) | ~130 | | Ar-CH (ortho to $-\text{CH}_3$) | ~138 | | Ar-C (substituted with -I) | ~93 | | $-\text{COOCH}_3$ | ~52 | | Ar-CH₃ | ~21 |

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